molecular formula C18H25ClN2O2 B4766075 1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine

1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine

Cat. No. B4766075
M. Wt: 336.9 g/mol
InChI Key: KQYSDUWNDGXMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to be effective in animal models of depression, anxiety, and schizophrenia. 1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine has also been used to study the mechanisms of pain and addiction.

Mechanism of Action

1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as the co-agonist glycine, preventing the activation of the receptor by glutamate. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions, which are involved in various cellular processes.
Biochemical and physiological effects:
1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine has several advantages as a research tool. It is highly selective for the NMDA receptor and has a long half-life, which allows for extended experiments. However, 1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine also has some limitations. It is a potent antagonist and can cause complete inhibition of the receptor at high concentrations. This can make it difficult to study the physiological effects of partial receptor inhibition.

Future Directions

1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine has great potential for the development of novel therapeutics for various neurological and psychiatric disorders. Future research could focus on the development of more selective NMDA receptor antagonists, as well as the identification of novel targets for 1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine and related compounds. Additionally, further studies could investigate the potential of 1-(5-chloro-2-methoxybenzoyl)-4-cyclohexylpiperazine as a treatment for chronic pain and addiction.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-23-17-8-7-14(19)13-16(17)18(22)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h7-8,13,15H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYSDUWNDGXMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(4-cyclohexylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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